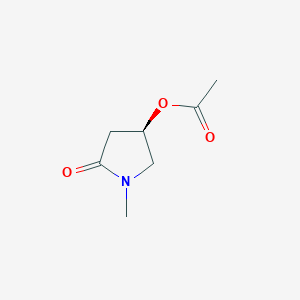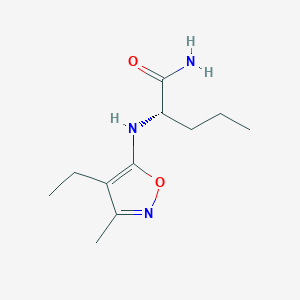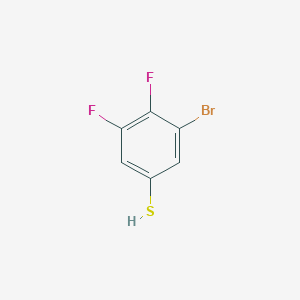
3-Bromo-4,5-difluorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,5-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H2BrF2SH It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-difluorobenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable precursor such as 3-bromo-4,5-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Diazotization: The amine is then converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is treated with thiourea to introduce the thiol group, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,5-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming difluorobenzenethiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include 3-amino-4,5-difluorobenzenethiol or 3-methoxy-4,5-difluorobenzenethiol.
Oxidation: Products include 3-Bromo-4,5-difluorobenzenesulfonic acid.
Reduction: Products include 4,5-difluorobenzenethiol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-Bromo-4,5-difluorobenzenethiol is used as a building block for the
Eigenschaften
Molekularformel |
C6H3BrF2S |
|---|---|
Molekulargewicht |
225.06 g/mol |
IUPAC-Name |
3-bromo-4,5-difluorobenzenethiol |
InChI |
InChI=1S/C6H3BrF2S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
InChI-Schlüssel |
FXVDVEMXOWANJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)Br)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


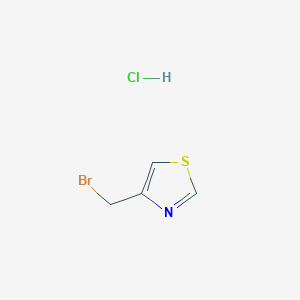
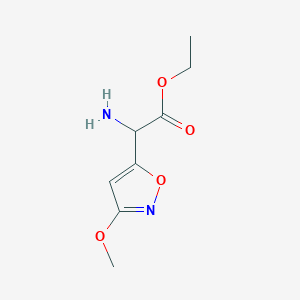
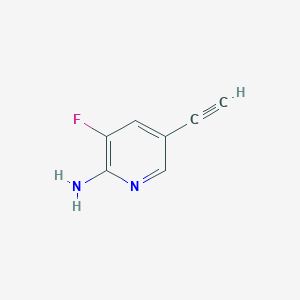

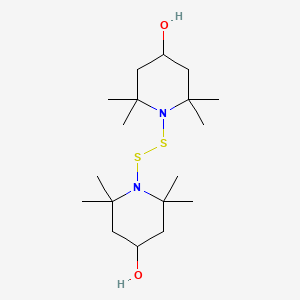
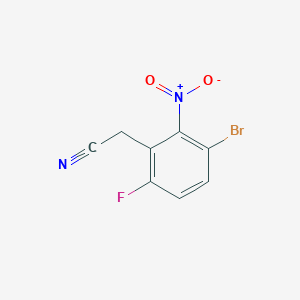
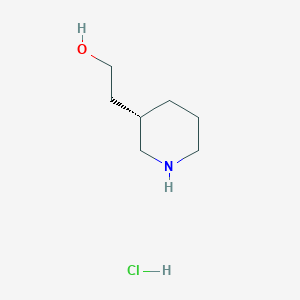
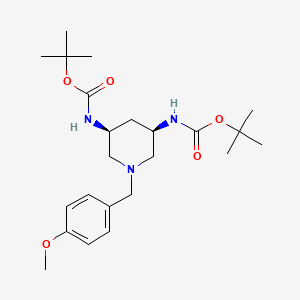



![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
